1-Benzyl-2-methylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-methylpiperazine hydrochloride is a chemical compound categorized under piperazines. It is commonly used as an analytical reference standard in forensic and research applications . The compound has a molecular formula of C12H18N2 • 2HCl and a molecular weight of 263.2 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-methylpiperazine hydrochloride typically involves the reaction of 1-benzylpiperazine with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using appropriate reagents.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-methylpiperazine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways . This modulation can result in various pharmacological effects, including mood enhancement and cognitive improvement.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-methylpiperazine hydrochloride can be compared with other piperazine derivatives such as:
1-Benzylpiperazine (BZP): Known for its stimulant effects, BZP acts on serotonin and dopamine receptors similar to this compound.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative with psychoactive properties, TFMPP is often used in combination with BZP.
1-(4-Methoxyphenyl)piperazine (MeOPP): This compound has been studied for its potential anxiolytic and antidepressant effects.
This compound stands out due to its unique chemical structure and specific interactions with neurotransmitter receptors, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H19ClN2 |
---|---|
Molekulargewicht |
226.74 g/mol |
IUPAC-Name |
1-benzyl-2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H |
InChI-Schlüssel |
ZWNGBJWPPPPFST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCN1CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.